Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride is a compound that features a pyrrolidine ring substituted with a thiophene group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with pyrrolidine carboxylates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar structural features and pharmacological properties.
Pyrrolidine derivatives: Including pyrrolizines and prolinol, which share the pyrrolidine ring structure and are used in drug development.
Uniqueness
Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14ClNO2S |
---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
methyl 4-thiophen-3-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7;/h2-3,6,8-9,11H,4-5H2,1H3;1H |
InChI Key |
BUBUNZWLLDVTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CSC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.